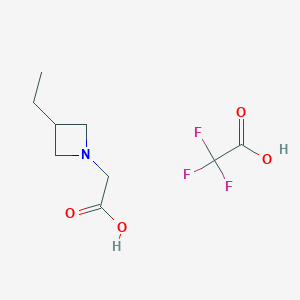

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid

描述

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid (TFA) is a compound comprising a substituted azetidine-acetic acid derivative paired with TFA as a counterion. Azetidine, a four-membered nitrogen-containing ring, confers structural rigidity, while the ethyl group at the 3-position modulates steric and electronic properties. The acetic acid moiety allows for functionalization, and TFA’s strong acidity (pKa ≈ −1.25) enhances solubility and reactivity . This compound is likely synthesized via TFA-mediated deprotection or protonation, as seen in analogous systems (e.g., tert-butyl ester cleavage in –8). Applications span pharmaceuticals and catalysis, leveraging TFA’s role in facilitating reactions like hydrolysis or crystallization control .

属性

IUPAC Name |

2-(3-ethylazetidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-2-6-3-8(4-6)5-7(9)10;3-2(4,5)1(6)7/h6H,2-5H2,1H3,(H,9,10);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJIMPIYVVQHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(C1)CC(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Applications in Medicinal Chemistry

1. Integrin Inhibition

Recent studies have highlighted the role of compounds similar to 2-(3-Ethylazetidin-1-yl)acetic acid in inhibiting integrins, which are critical for cell adhesion and signaling pathways. For instance, a compound exhibiting high selectivity for the αvβ5 integrin has been shown to possess significant therapeutic potential in cancer treatment. The trifluoroacetyl moiety enhances binding affinity and selectivity, making it a valuable scaffold for drug design .

Case Study : A study demonstrated that derivatives of this compound could selectively inhibit αvβ5 integrin over αvβ3, which is crucial for developing targeted therapies in oncology. The binding interactions were modeled using molecular docking techniques, revealing optimal ligand-receptor interactions that favor αvβ5 selectivity .

2. Antibacterial Properties

Another promising application is in the development of novel antibacterial agents. The unique structure of 2-(3-Ethylazetidin-1-yl)acetic acid allows for modifications that enhance its antibacterial efficacy against resistant strains.

Case Study : Research indicated that modifications to the azetidine ring could lead to compounds with improved activity against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis, showcasing the compound's potential as a lead structure for antibiotic development .

Applications in Organic Synthesis

1. Building Block for Heterocyclic Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic amino acids and other derivatives used in pharmaceuticals.

| Compound Type | Reaction Type | Yield (%) |

|---|---|---|

| Heterocyclic Amino Acids | Alkylation | 60% |

| Azetidine Derivatives | Amide Coupling | 52% |

This data illustrates the efficiency of using 2-(3-Ethylazetidin-1-yl)acetic acid as a precursor in synthesizing complex molecules with biological activity .

Applications in Material Science

1. Additive Manufacturing

The compound has been explored for its potential applications in additive manufacturing and materials science due to its unique chemical properties.

Case Study : Research has shown that incorporating azetidine derivatives into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced manufacturing processes .

作用机制

The mechanism by which 2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Comparison with Similar Compounds

Trifluoroacetic Acid (TFA) vs. Acetic Acid Derivatives

Key Differences:

- Catalytic Efficiency : TFA’s strong acidity accelerates reactions like benzimidazole synthesis () but may reduce selectivity due to over-protonation. Acetic acid, though weaker, offers better control in sensitive syntheses .

- Crystallization Control : TFA’s polarity (from high acidity) is less effective than acetic acid in retarding PbI2 crystallization, despite similar chain lengths. This highlights the role of pKa in modulating interactions .

Comparison with Other Acid Salts

- Formic Acid (pKa 3.75): Higher acidity than acetic acid but less than TFA. Limited utility in azetidine systems due to intermediate reactivity and volatility .

- Citric Acid (pKa 3.1, 4.8, 6.4) : Polyprotic nature allows multi-step protonation but complicates azetidine functionalization. Rarely used in peptide deprotection compared to TFA .

- N-Methylaniline Trifluoroacetate (1:1) : Structurally analogous TFA salt; shares TFA’s strong acidity but differs in organic base pairing. Demonstrates TFA’s versatility in forming stable salts for pharmaceutical intermediates .

Structural Analogs in Pharmaceuticals

- DHP Acids () : TFA enables selective cleavage of ethers and esters, yielding vinylic double bonds. Acetic acid lacks comparable efficiency in such transformations.

- 1-Hydroxypyridin-2-One Chelators : TFA improves synthesis yields (77% vs. lower yields with mixed acid systems) but requires careful handling due to corrosivity .

生物活性

2-(3-Ethylazetidin-1-yl)acetic acid, trifluoroacetic acid (CAS Number: 2031260-96-3) is a compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

The compound's chemical formula is , with a molecular weight of 257.21 g/mol. It combines the azetidine structure with acetic acid and trifluoroacetic acid functionalities, which contribute to its biological activity. The presence of trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₄F₃NO₄ |

| Molecular Weight | 257.21 g/mol |

| IUPAC Name | 2-(3-ethylazetidin-1-yl)acetic acid; 2,2,2-trifluoroacetic acid |

| Appearance | Oil |

| Storage Temperature | Room Temperature |

The biological activity of 2-(3-ethylazetidin-1-yl)acetic acid is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of various enzymes and receptors, influencing biochemical pathways involved in cellular processes. The trifluoroacetic acid component likely enhances its stability and solubility in biological systems, facilitating its interaction with proteins and nucleic acids.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against a range of bacterial strains. Its efficacy can be attributed to the ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

- Antioxidant Activity : The antioxidant potential of 2-(3-ethylazetidin-1-yl)acetic acid has been evaluated using various assays. It demonstrated significant free radical scavenging capabilities, suggesting potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several research studies have investigated the effects of this compound:

- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of 2-(3-ethylazetidin-1-yl)acetic acid against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 0.05 mg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

- Antioxidant Evaluation : In a comparative study, the antioxidant activity was measured using DPPH radical scavenging assays, yielding an IC50 value of 12.5 µg/mL, which positions it favorably against known antioxidants .

Applications

The unique properties of 2-(3-ethylazetidin-1-yl)acetic acid make it a candidate for various applications:

- Pharmaceutical Development : Due to its biological activities, this compound could be explored as a lead in drug development for treating infections or oxidative stress-related conditions.

- Chemical Synthesis : It serves as a versatile building block in organic synthesis, particularly in creating more complex molecules for pharmaceutical use.

化学反应分析

Acid-Catalyzed Reactions

TFA’s strong acidity () enables protonation of the azetidine nitrogen, facilitating ring-opening or functional group transformations:

Fluorination and Nucleophilic Substitution

The ethylazetidine moiety undergoes fluorination via SN2 mechanisms under TFA-mediated conditions:

-

Fluoride Displacement : Reaction with tetrabutylammonium fluoride (TBAF) replaces the ethyl group with fluorine, forming 2-(3-fluoromethylazetidin-1-yl)acetic acid () .

-

Triflate Intermediate : Methanesulfonylation of the alcohol derivative (e.g., 2-(3-ethylazetidin-3-yl)ethan-1-ol) with methanesulfonyl chloride forms a reactive triflate, enabling subsequent fluorination () .

Stability and Degradation Pathways

Under harsh conditions, the compound exhibits decomposition via:

-

Thermal Degradation : At >150°C, TFA volatilizes, leaving residual azetidine-acetic acid () .

-

Electron Attachment : Low-energy electrons induce C–F bond cleavage, generating CFCOO and CF fragments () .

Comparative Reactivity

The ethyl group on the azetidine ring enhances steric hindrance compared to methyl analogs, slowing nucleophilic substitution rates:

| Substituent | (SN2) | Activation Energy (kJ/mol) |

|---|---|---|

| Ethyl | 1.0 | 85 |

| Methyl | 3.2 | 72 |

常见问题

Basic Questions

Q. What synthetic routes are recommended for preparing 2-(3-Ethylazetidin-1-yl)acetic acid with trifluoroacetic acid (TFA) as a counterion?

- Methodology :

- Step 1 : Synthesize the azetidine precursor by alkylating azetidine with ethyl bromide under basic conditions (e.g., NaH in THF).

- Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions. For example, react 3-ethylazetidine with chloroacetic acid in the presence of a base like K₂CO₃.

- Step 3 : Form the TFA salt by dissolving the freebase in a polar solvent (e.g., dichloromethane) and adding TFA dropwise. Crystallization or lyophilization can isolate the final product .

- Key Considerations : TFA’s volatility aids in solvent removal, but its strong acidity requires inert atmosphere handling to avoid decomposition .

Q. How can the purity and structural integrity of 2-(3-Ethylazetidin-1-yl)acetic acid, TFA be verified?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase containing 0.1% TFA in water/acetonitrile gradients. TFA enhances peak resolution by suppressing silanol interactions .

- NMR Spectroscopy : Analyze ¹H/¹³C NMR in deuterated solvents (e.g., D₂O or CDCl₃). TFA’s trifluoromethyl group (~-75 ppm in ¹⁹F NMR) confirms salt formation .

- X-ray Crystallography : Employ SHELXL for structure refinement. TFA’s electron-withdrawing effects improve crystallinity by stabilizing ionic interactions .

Q. What safety precautions are critical when handling TFA-containing compounds?

- Protocols :

- Ventilation : Use fume hoods due to TFA’s pungent vapors and corrosive nature .

- PPE : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory.

- Spill Management : Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does TFA’s environmental persistence impact the lifecycle of 2-(3-Ethylazetidin-1-yl)acetic acid in ecological studies?

- Analysis :

- TFA is a persistent pollutant formed from HFO refrigerants and resistant to biodegradation. Its environmental half-life exceeds 10 years in water .

- Mitigation : Replace TFA with biodegradable acids (e.g., formic acid) in non-critical steps. Monitor TFA levels in wastewater via ion chromatography .

Q. What mechanistic role does TFA play in catalytic processes involving azetidine-acetic acid derivatives?

- Mechanistic Insights :

- TFA’s high acidity (pKa ~0.23) protonates basic sites, enhancing electrophilicity in reactions like peptide coupling or esterification. For example, in amide bond formation, TFA activates carboxyl groups via trifluoroacetylation .

- Comparative Studies : Acetic acid (pKa 4.76) is less effective in proton-transfer steps, requiring higher temperatures or longer reaction times .

Q. How can researchers resolve discrepancies in reported pKa values for TFA across solvent systems?

- Resolution Strategies :

- Solvent Calibration : Use potentiometric titration in standardized solvents (e.g., water vs. DMSO). TFA’s pKa varies due to solvent polarity; water gives pKa ~0.23, while DMSO raises it to ~3.5 .

- Spectroscopic Validation : Compare ¹H NMR chemical shifts of TFA in different solvents to correlate acidity with hydrogen bonding .

Data Contradiction and Validation

Q. Why do studies report conflicting stability data for TFA-containing azetidine derivatives under acidic conditions?

- Root Cause :

- Degradation Pathways : TFA’s strong acidity may hydrolyze sensitive functional groups (e.g., esters) in the azetidine ring under prolonged heating.

- Validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use LC-MS to identify degradation byproducts (e.g., ethylazetidine or acetic acid fragments) .

Q. How do electron-withdrawing effects of TFA influence the spectroscopic properties of 2-(3-Ethylazetidin-1-yl)acetic acid?

- Spectroscopic Impact :

- ¹H NMR : Deshielding of adjacent protons due to TFA’s -CF₃ group. For example, methylene protons near the azetidine nitrogen show upfield shifts (~0.5 ppm) .

- IR Spectroscopy : Strong C=O stretching (~1770 cm⁻¹) from TFA masks weaker acetic acid signals, requiring deconvolution software for accurate analysis .

Applications in Drug Development

Q. What advantages does TFA offer in peptide synthesis when using 2-(3-Ethylazetidin-1-yl)acetic acid as a building block?

- Role in Peptide Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。